molecular formula C7H5BrClNO2 B6166899 5-amino-2-bromo-4-chlorobenzoic acid CAS No. 1208077-55-7

5-amino-2-bromo-4-chlorobenzoic acid

Cat. No.: B6166899
CAS No.: 1208077-55-7
M. Wt: 250.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-2-bromo-4-chlorobenzoic acid: is an organic compound with the molecular formula C7H5BrClNO2 . It is a derivative of benzoic acid, where the benzene ring is substituted with amino, bromo, and chloro groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-bromo-4-chlorobenzoic acid typically involves the bromination and chlorination of 2-aminobenzoic acid. One common method includes the following steps:

    Starting Material: 2-aminobenzoic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, often optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective substitution of the desired positions on the benzene ring.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo further substitution reactions, where the amino, bromo, or chloro groups can be replaced by other functional groups.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by an aryl group.

Common Reagents and Conditions:

    N-bromosuccinimide (NBS): Used for bromination.

    Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5): Used for chlorination.

    Palladium catalysts: Used in coupling reactions.

Major Products:

    Substituted Benzoic Acids: Depending on the reagents used, various substituted benzoic acids can be formed.

    Aryl Derivatives: Through coupling reactions, aryl derivatives of the compound can be synthesized.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Reagent: Employed in various organic synthesis reactions due to its reactive functional groups.

Biology and Medicine:

    Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic applications.

Industry:

    Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-amino-2-bromo-4-chlorobenzoic acid depends on its application. In organic synthesis, its reactivity is primarily due to the presence of the amino, bromo, and chloro groups, which can participate in various chemical reactions. The molecular targets and pathways involved are specific to the reactions it undergoes.

Comparison with Similar Compounds

  • 2-amino-5-bromo-4-chlorobenzoic acid
  • 5-bromo-2-chlorobenzoic acid
  • 2-amino-4-chlorobenzoic acid

Comparison:

  • Structural Differences: The position of the substituents on the benzene ring differentiates these compounds.
  • Reactivity: The presence and position of the amino, bromo, and chloro groups influence the reactivity and types of reactions the compounds can undergo.
  • Applications: While all these compounds can be used as intermediates in organic synthesis, their specific applications may vary based on their reactivity and the desired end products.

Properties

CAS No.

1208077-55-7

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.